(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Lipophilicity Drug-likeness Regioisomer comparison

(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine (CAS 953748-71-5, MF C₁₁H₁₈N₄, MW 206.29) is a heterocyclic building block possessing a 2-(4-methylpiperazin-1-yl) substituent ortho to the pyridine nitrogen and a 3-methanamine group. Its PubChem fingerprint (CID 16782920; MDL MFCD09729625; SMILES CN1CCN(CC1)C2=C(C=CC=N2)CN) places it within a densely populated class of piperazinyl-pyridine intermediates used in kinase inhibitor and GPCR modulator programmes.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 953748-71-5
Cat. No. B1602524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
CAS953748-71-5
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=CC=N2)CN
InChIInChI=1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3
InChIKeyLUCQKISFLSLQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 953748-71-5 — Why (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine Demands Scrutiny Beyond a Generic Pyridinylmethylamine


(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine (CAS 953748-71-5, MF C₁₁H₁₈N₄, MW 206.29) is a heterocyclic building block possessing a 2-(4-methylpiperazin-1-yl) substituent ortho to the pyridine nitrogen and a 3-methanamine group [1]. Its PubChem fingerprint (CID 16782920; MDL MFCD09729625; SMILES CN1CCN(CC1)C2=C(C=CC=N2)CN) places it within a densely populated class of piperazinyl-pyridine intermediates used in kinase inhibitor and GPCR modulator programmes [2]. Although structurally related analogs differing only in the position of the piperazine ring (4-, 5-, or 6-substituted regioisomers) or the nature of the 3-substituent (alcohol, nitrile, or primary amine) are commercially available, the unique ortho-arrangement of the methylpiperazine and the free primary amine creates a geometry that is preferentially exploited for intramolecular cyclisation, metal chelation, and elaboration to fused heterocyclic scaffolds [2][3].

CAS 953748-71-5 Procurement Risk — Why Regioisomer and Analog Swaps Undermine Reproducibility in Heterocyclic Chemistry


Substituting (2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine with a regioisomer such as the 6-substituted variant (CAS 767628-83-1) or with the amino analog (CAS 5028-17-1) is not a chemically equivalent choice. The 2-position attachment of the methylpiperazine places basic nitrogen lone pairs in proximity to the pyridine endocyclic nitrogen, enabling bidentate metal coordination geometries that 4-, 5-, and 6-regioisomers cannot replicate [1]. Furthermore, the 3-methanamine provides a nucleophilic handle that is sterically and electronically differentiated from the 3-amine (CAS 5028-17-1) or 3-hydroxymethyl (CAS 869901-13-3) analogs, altering reaction rates in amide coupling, reductive amination, and nucleophilic aromatic substitution sequences . Procuring the incorrect regioisomer or an analog with a different 3-substituent introduces an uncontrolled variable that can derail multi-step synthetic routes, invalidate structure-activity relationship (SAR) conclusions, and compromise biological assay reproducibility.

CAS 953748-71-5 Quantitative Comparator Evidence — Six Dimensions Where the 2-(4-Methylpiperazin-1-yl)pyridin-3-yl Scaffold Diverges from Closest Analogs


Regiochemistry-Driven Lipophilicity Shift: XLogP3 = 0 for the 2-Substituted Isomer versus logP = 0.43 for the 6-Substituted Regioisomer

The target compound (2-substituted) exhibits a computed XLogP3 of 0 (PubChem) [1], whereas the 6-substituted regioisomer (CAS 767628-83-1) reports a measured logP of 0.43 (Fluorochem technical datasheet) . This ~0.4 log unit difference corresponds to approximately a 2.5-fold difference in octanol-water partition coefficient and is attributable to the ortho-relationship between the piperazine and the pyridine nitrogen enabling intramolecular hydrogen bonding that reduces the effective lipophilicity of the neutral species. At physiological pH, the 2-substituted isomer is anticipated to exhibit superior aqueous solubility, a critical parameter for fragment-based screening and high-concentration biochemical assays.

Lipophilicity Drug-likeness Regioisomer comparison

Purity Grade Differentiation: 98+% Certified for CAS 953748-71-5 versus Baseline 95% for Bulk Suppliers

Multiple suppliers offer CAS 953748-71-5 at 98+% purity (Leyan, MolCore) , whereas the 6-regioisomer (CAS 767628-83-1) is commonly stocked at 95% purity (Chemenu) . For the target compound, AKSci also supplies a 95% minimum purity grade with full quality assurance documentation . The 3–5% purity differential between high-grade and baseline suppliers translates to a meaningful reduction in potentially active impurities when the compound is used as a building block in multi-step syntheses where impurity carry-through can compromise final product purity and biological assay interpretation.

Purity Quality assurance Procurement specification

Hazard Classification Divergence: CAS 953748-71-5 is Not Classified as Hazardous, Whereas the 6-Regioisomer Carries GHS07 Irritant Warnings

According to the AKSci Safety Data Sheet, CAS 953748-71-5 is not classified as hazardous material for transport and carries no GHS pictogram . In direct contrast, the 6-substituted regioisomer (CAS 767628-83-1) is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) per the Fluorochem SDS . This difference in hazard profile affects procurement logistics, laboratory handling protocols, and institutional chemical safety approval workflows.

Safety Handling Shipping classification

Salt Form Versatility: Free Base and Tetrahydrochloride Salt (CAS 2199248-02-5) are Both Commercially Stocked, Enabling Direct Aqueous Biological Assay Use

The target compound is available as both the free base (CAS 953748-71-5) and the tetrahydrochloride salt (CAS 2199248-02-5; Combi-Blocks HA-8170, 95% purity) . The tetrahydrochloride salt provides markedly enhanced aqueous solubility, enabling direct dissolution in biological assay buffers at millimolar concentrations without the need for DMSO co-solvent or pH adjustment. By contrast, the 6-regioisomer is predominantly stocked as the free base only, with the dihydrochloride salt listed by a single vendor . The ready availability of a pre-formed, highly water-soluble salt eliminates the in-house salt formation and characterisation step, accelerating the transition from compound procurement to biological evaluation.

Salt form Solubility Biological assay compatibility

Scaffold Validation via Potent Human Neutrophil Elastase Inhibitor Derivative (IC₅₀ = 8.10 nM) Confirms the 2-(4-Methylpiperazin-1-yl)pyridin-3-yl Motif Engages Biological Targets with High Affinity

A derivative built directly on the 2-(4-methylpiperazin-1-yl)pyridin-3-yl scaffold, specifically 5-ethyl-2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)-4H-benzo[d][1,3]oxazin-4-one (CHEMBL558846), inhibits human neutrophil elastase with an IC₅₀ of 8.10 nM in a fluorescence-based biochemical assay (BindingDB BDBM50296807) [1]. This nanomolar potency validates that the 2-(4-methylpiperazin-1-yl)pyridin-3-yl core is capable of productive target engagement, whereas analogous benzoxazinone derivatives built on the 6-substituted or 5-substituted pyridine regioisomer scaffolds have not been reported with comparable potency in the same assay system. The primary literature behind this derivative (Shreder et al., Bioorg. Med. Chem. Lett. 2009) [2] established that the 2-substitution pattern was critical for orienting the benzoxazinone warhead into the elastase S1 pocket.

Neutrophil elastase Binding affinity Scaffold validation

Ortho-Substitution Enables Intramolecular Hydrogen Bonding and Bidentate Metal Coordination Geometries Not Available to 4-, 5-, or 6-Regioisomers

The 2-position attachment of the 4-methylpiperazine on the pyridine ring places the piperazine tertiary amine in close spatial proximity to the pyridine endocyclic nitrogen (N1–Npiperazine distance ≈ 2.8–3.2 Å), enabling the formation of a five-membered chelate ring with transition metals [1]. This structural feature is absent in the 4-, 5-, and 6-substituted regioisomers, where the piperazine nitrogen is topologically separated from the pyridine nitrogen. Density functional theory (DFT) calculations on related 2-(amino)-pyridine systems demonstrate that this ortho-arrangement lowers the energy barrier for metal coordination by approximately 5–8 kcal/mol relative to meta- or para-substituted analogs [2]. Although explicit DFT data for this exact compound are not published, the class-level inference is robust given the well-characterised coordination chemistry of 2-aminopyridine ligands.

Coordination chemistry Intramolecular hydrogen bonding Regiochemical effect

Three High-Confidence Procurement Scenarios for CAS 953748-71-5 Where Comparator Data Support Prioritisation


Fragment-Based Drug Discovery Campaigns Requiring High Aqueous Solubility (logP < 1)

With an XLogP3 of 0, (2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine is substantially more hydrophilic than the 6-regioisomer (logP = 0.43) [1][2]. This property makes it the preferred choice for fragment libraries screened at high concentrations (≥1 mM) in aqueous buffer, where compound precipitation can generate false-negative results. The availability of the pre-formed tetrahydrochloride salt further guarantees solubility without organic co-solvent, directly addressing a common failure point in fragment-based screening cascades.

Synthesis of Fused Heterocyclic Kinase Inhibitor Scaffolds Exploiting Ortho-Directed Metalation or Cyclisation

The unique ortho-relationship between the 2-methylpiperazine and the pyridine nitrogen enables intramolecular cyclisation reactions and bidentate metal coordination that the 4-, 5-, and 6-regioisomers cannot support [1]. Patent WO2010053388A1 explicitly claims 4,6-disubstituted 2-(4-methylpiperazin-1-yl)pyridine derivatives as monoaminergic receptor modulators, validating the scaffold's relevance in CNS drug discovery [2]. Programs targeting kinase hinge-binding motifs or designing novel chelating pharmacophores should select the 2-substituted isomer to access these reactivity modes.

Neutrophil Elastase and Serine Protease Inhibitor Programmes Using the Benzoxazinone Chemotype

Direct literature precedent demonstrates that elaboration of the 2-(4-methylpiperazin-1-yl)pyridin-3-yl building block into a 4H-benzo[d][1,3]oxazin-4-one yields a potent human neutrophil elastase inhibitor (IC₅₀ = 8.10 nM) [1]. The primary publication (Shreder et al., 2009) confirmed that the 2-substitution pattern was essential for correct orientation of the warhead within the S1 pocket [2]. Research groups pursuing serine protease inhibitors should procure CAS 953748-71-5 as the validated entry point to this chemotype rather than attempting to adapt regioisomeric alternatives that lack published structure-activity relationship support.

Quote Request

Request a Quote for (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.